N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H15Cl2F3N6O and its molecular weight is 435.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It is suggested that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring could potentially enhance the compound’s interaction with its targets . This could result in key hydrogen bonding interactions with the protein, thereby improving the compound’s efficacy .
Biochemical Pathways
Compounds with similar structures have been found to inhibit certain bacterial enzymes, thereby attenuating secondary metabolism and thwarting bacterial growth .
Result of Action
Based on its potential mode of action, it could be inferred that the compound may inhibit certain enzymes, thereby affecting the metabolic processes of the target organisms .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide interacts with enzymes such as bacterial Sfp-PPTase . The nature of these interactions involves the inhibition of the enzyme, thereby attenuating secondary metabolism and thwarting bacterial growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by attenuating the production of an Sfp-PPTase-dependent metabolite . This has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically bacterial Sfp-PPTase . This results in enzyme inhibition, leading to changes in gene expression and a reduction in bacterial cell viability .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stability and degradation . Long-term effects on cellular function have been observed in in vitro studies, with the compound showing antibacterial activity against methicillin-resistant Staphylococcus aureus .
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial cell viability and virulence . It interacts with enzymes such as bacterial Sfp-PPTase , affecting metabolic flux and metabolite levels.
Properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2F3N6O/c17-11-5-10(16(19,20)21)7-22-12(11)8-23-15(28)27-3-1-26(2-4-27)14-6-13(18)24-9-25-14/h5-7,9H,1-4,8H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYZVGKXTRJNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)Cl)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.